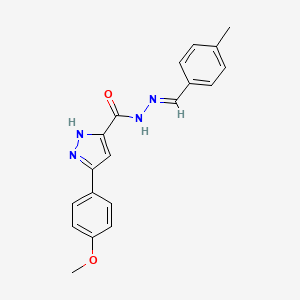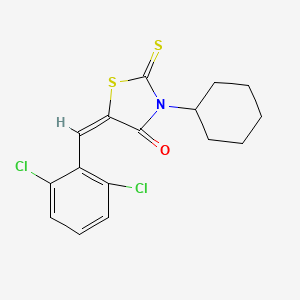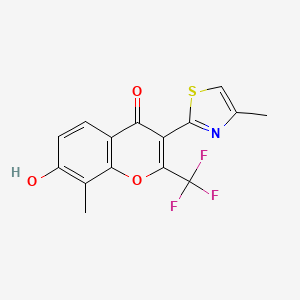
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one: , often referred to as “Compound X” , belongs to the class of flavonoids. Flavonoids are natural products found in plants, known for their diverse biological activities. This particular compound features a chromone (benzopyranone) scaffold with functional groups that contribute to its unique properties.
準備方法
Synthetic Routes::
Synthesis via Thiazole Ring Formation:
Industrial Production:
化学反応の分析
Reactions::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: Substitution reactions at the thiazole ring or other positions can modify the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
- Oxidation: Hydroxylation or ketone formation.
- Reduction: Alcohol derivative.
- Substitution: Various substituted derivatives.
科学的研究の応用
Compound X has garnered interest in several fields:
Chemistry: Used as a scaffold for designing novel compounds with potential bioactivity.
Biology: Investigated for antioxidant, anti-inflammatory, and enzyme inhibition properties.
Medicine: Explored for its potential in drug development (e.g., anticancer agents, antimicrobial compounds).
Industry: May find applications in agrochemicals or materials science.
作用機序
The exact mechanism of action remains an active area of research. some proposed pathways include:
Antioxidant Activity: Compound X scavenges free radicals, protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.
Cell Signaling: Interacts with cellular pathways, affecting gene expression and protein function.
類似化合物との比較
Compound X stands out due to its trifluoromethyl group, which enhances lipophilicity and influences its biological activity. Similar compounds include other flavonoids like quercetin and kaempferol.
特性
分子式 |
C15H10F3NO3S |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C15H10F3NO3S/c1-6-5-23-14(19-6)10-11(21)8-3-4-9(20)7(2)12(8)22-13(10)15(16,17)18/h3-5,20H,1-2H3 |
InChIキー |
YLLMZPLRYVVBSC-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


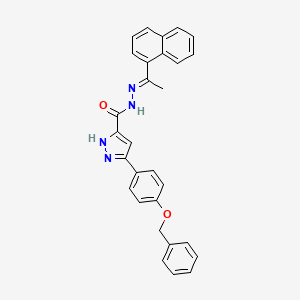
![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
![N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11992779.png)
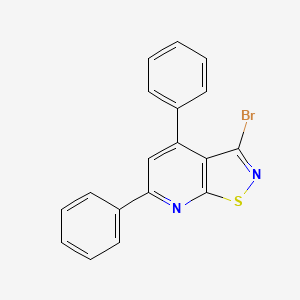
![N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)

![Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992800.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992805.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11992811.png)
![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)
![3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992835.png)
